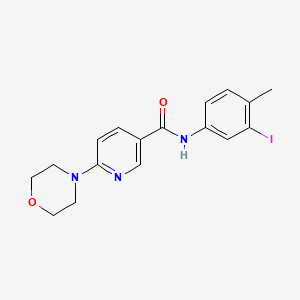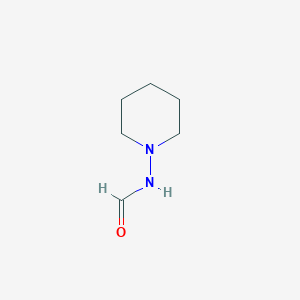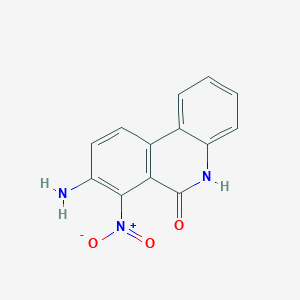![molecular formula C9H19N3S B8606113 Ethanethione, 1-[4-(2-aminopropyl)-1-piperazinyl]-](/img/structure/B8606113.png)
Ethanethione, 1-[4-(2-aminopropyl)-1-piperazinyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanethione, 1-[4-(2-aminopropyl)-1-piperazinyl]- is a chemical compound with the molecular formula C10H22N4S It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in the ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Ethanethione, 1-[4-(2-aminopropyl)-1-piperazinyl]- typically involves the reaction of piperazine with 2-aminopropyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional steps such as solvent extraction and distillation to ensure the final product meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions: Ethanethione, 1-[4-(2-aminopropyl)-1-piperazinyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethanethione group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Various substituted piperazine derivatives.
Applications De Recherche Scientifique
Ethanethione, 1-[4-(2-aminopropyl)-1-piperazinyl]- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Ethanethione, 1-[4-(2-aminopropyl)-1-piperazinyl]- involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used. For example, in medicinal chemistry, it may act as an agonist or antagonist at certain neurotransmitter receptors.
Comparaison Avec Des Composés Similaires
1,4-Bis(3-aminopropyl)piperazine: Similar structure but lacks the ethanethione group.
1-(2-Aminopropyl)piperazine: Similar structure but lacks the ethanethione group.
4-Acyl-1-(2-aminopropyl)-5-aryl-3-hydroxy-3-pyrrolin-2-ones: Different core structure but similar functional groups.
Uniqueness: Ethanethione, 1-[4-(2-aminopropyl)-1-piperazinyl]- is unique due to the presence of the ethanethione group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these properties are advantageous.
Propriétés
Formule moléculaire |
C9H19N3S |
|---|---|
Poids moléculaire |
201.33 g/mol |
Nom IUPAC |
1-[4-(2-aminopropyl)piperazin-1-yl]ethanethione |
InChI |
InChI=1S/C9H19N3S/c1-8(10)7-11-3-5-12(6-4-11)9(2)13/h8H,3-7,10H2,1-2H3 |
Clé InChI |
BCSNFDSANBVDTR-UHFFFAOYSA-N |
SMILES canonique |
CC(CN1CCN(CC1)C(=S)C)N |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-N-(4-aminophenyl)pyrido[4,3-d]pyrimidine-4,7-diamine](/img/structure/B8606041.png)




![tert-butyl 5-(methylamino)hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B8606061.png)







